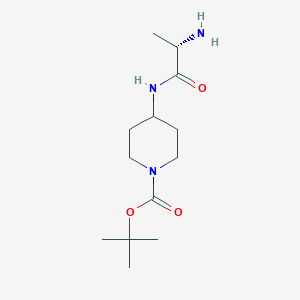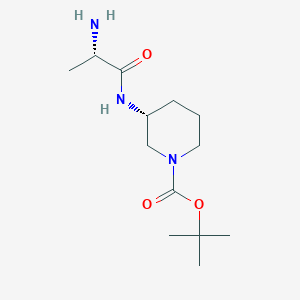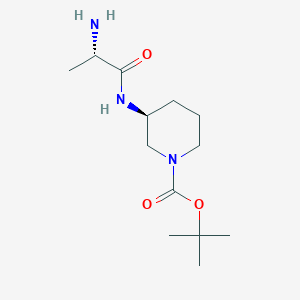
4-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester: is a synthetic compound commonly used in organic chemistry and pharmaceutical research. It is characterized by its complex structure, which includes a piperidine ring, an amino acid derivative, and a tert-butyl ester group. This compound is often utilized as a building block in the synthesis of more complex molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester typically involves the protection of amino acids and subsequent esterification. One common method includes the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . The reaction proceeds under mild conditions, ensuring high yields and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Safety measures are crucial due to the involvement of flammable and reactive reagents.
化学反応の分析
Types of Reactions: 4-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Reduction: Conversion of amides to amines using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions:
Esterification: Dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) are commonly used.
Reduction: Sodium borohydride in methanol is effective for reducing amides to amines.
Major Products Formed:
Esterification: Tert-butyl esters.
Reduction: Corresponding amines and alcohols.
科学的研究の応用
Chemistry: This compound is used as a protecting group in peptide synthesis, allowing for selective reactions on other functional groups without interference .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive peptides and proteins, aiding in the study of protein structure and function.
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the chemical industry, it is employed in the synthesis of complex organic molecules, contributing to the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 4-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester involves its role as a protecting group. It stabilizes reactive intermediates during chemical synthesis, preventing unwanted side reactions. The tert-butyl ester group can be selectively removed under mild acidic conditions, allowing for controlled deprotection and further functionalization of the molecule .
類似化合物との比較
tert-Butyl Nα-Protected Amino Acid Esters: These compounds share the tert-butyl ester group and are used similarly in peptide synthesis.
Boronic Esters: Used as protective groups in carbohydrate chemistry, they offer similar stability and reactivity.
Uniqueness: 4-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester is unique due to its combination of a piperidine ring and an amino acid derivative, providing a versatile scaffold for the synthesis of complex molecules. Its stability under various reaction conditions and ease of deprotection make it a valuable tool in synthetic chemistry.
特性
IUPAC Name |
tert-butyl 4-[[(2S)-2-aminopropanoyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)15-10-5-7-16(8-6-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFOXLLECNDEMJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7915016.png)
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915020.png)
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915021.png)
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915028.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7915034.png)
![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7915038.png)
![[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7915046.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7915050.png)
![[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7915056.png)


![Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915067.png)
![Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915081.png)
![[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915096.png)
